9-Amino minocycline hydrochloride

Description

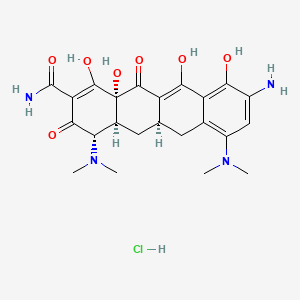

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H/t8-,10-,16-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRUQMWLTBRONP-KBTHSJHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716415 | |

| Record name | 2-Naphthacenecarboxamide, 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aR,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149934-21-4 | |

| Record name | (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthacenecarboxamide, 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aR,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4S,4AS,5AR,12AS)-9-AMINO-4,7-BIS(DIMETHYLAMINO)-3,10,12,12A-TETRAHYDROXY-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEJ33M2LLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 9 Amino Minocycline Hydrochloride

Strategies for the Chemical Synthesis of 9-Amino Minocycline (B592863) Hydrochloride

The introduction of an amino group at the C9 position of the minocycline core is a key transformation that has paved the way for a new class of tetracycline (B611298) derivatives. This section details the primary synthetic routes developed to achieve this modification.

Nitration and Reduction Approaches for 9-Amino Minocycline Sulfate Synthesis

A common and effective method for the synthesis of 9-aminominocycline (B1505792) involves a two-step process of nitration followed by reduction. guidechem.com This approach leverages the reactivity of the aromatic D-ring of the minocycline molecule.

The initial step is the selective nitration of minocycline at the C9 position. This electrophilic aromatic substitution is typically carried out under controlled conditions to ensure regioselectivity. Following the successful introduction of the nitro group, the intermediate, 9-nitro minocycline, is then subjected to a reduction step. guidechem.com Various reducing agents can be employed for this transformation, with stannous chloride or catalytic hydrogenation being common choices. guidechem.com This reduction converts the nitro group into the desired primary amine, yielding 9-aminominocycline. The resulting compound is then typically converted to its hydrochloride salt for improved stability and handling. guidechem.com A patent for the synthesis of tigecycline (B611373) also describes a process where 6-demethyl-6-deoxytetracycline undergoes nitration and selective reduction to generate 9-aminominocycline hydrochloride as an intermediate. google.com

Table 1: Key Reactions in the Synthesis of 9-Aminominocycline via Nitration and Reduction

| Step | Reaction | Reagents | Product |

| 1 | Electrophilic Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 9-Nitro minocycline |

| 2 | Reduction | Stannous chloride or Catalytic Hydrogenation (e.g., H₂, Pd/C) | 9-Amino minocycline |

Organocatalyzed Mannich Reactions for 9-Amino Minocycline Core Modification

Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules under mild conditions. scielo.org.zascielo.org.za The Mannich reaction, a three-component condensation, has been successfully applied to the 9-amino minocycline core to generate novel derivatives. scielo.org.zascielo.org.za

In this approach, 9-amino minocycline hydrochloride serves as the amine component in a proline-catalyzed Mannich reaction with various aldehydes and ketones. scielo.org.zaresearchgate.net This one-pot reaction allows for the introduction of diverse substituents at the C9-amino position, leading to the formation of β-amino ketones. scielo.org.za Researchers have optimized the reaction conditions, screening different solvents and catalysts to achieve high conversions. scielo.org.zaresearchgate.net For instance, methanol (B129727) was found to be an effective solvent, leading to high product conversion. researchgate.net This methodology provides a versatile and efficient route to a library of 9-substituted minocycline analogs with potential for varied biological activities. scielo.org.zascielo.org.za

Table 2: Optimization of Proline-Catalyzed Mannich Reaction on 9-Amino Minocycline scielo.org.za

| Entry | Catalyst | Solvent | Conversion (%) |

| 1 | L-proline | DMSO | 41 |

| 2 | L-proline | Methanol | 96 |

| 3 | D-proline | Methanol | 95 |

| 4 | (S)-pipecolinic acid | Methanol | 85 |

Reductive Amination Conditions in 9-Substituted Minocycline Synthesis

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds and has been applied in the synthesis of 9-substituted minocycline derivatives. This reaction typically involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

In the context of modifying 9-aminomethyl tetracycline intermediates, reductive amination with an aldehyde in the presence of a reducing agent is a key step to form the desired final compounds. google.com This method offers a direct and versatile way to introduce a wide variety of substituents onto the nitrogen atom at the C9 position.

Halogenated Minocycline Intermediates in 9-Substituted Minocycline Synthesis

The use of halogenated intermediates provides another strategic pathway for the synthesis of 9-substituted minocycline analogs. Halogenation of the C9 position of minocycline creates a reactive handle that can be subsequently functionalized through various cross-coupling reactions.

For example, the preparation of 9-iodo minocycline has been described as an intermediate in the synthesis of compounds like omadacycline (B609740). google.com This iodinated intermediate can then undergo reactions such as palladium-catalyzed formylation to introduce a formyl group at the C9 position. google.com This formyl group can then be further modified, for instance, through reductive amination, to generate a diverse array of 9-substituted minocycline derivatives.

Advanced Derivatization Techniques at the C9-Position of Minocycline

Building upon the foundational 9-amino minocycline scaffold, researchers have developed more advanced techniques to introduce a wider range of functional groups at the C9-position, leading to the discovery of novel tetracycline derivatives with improved properties.

Synthesis of 9-Aminomethylminocycline and its Analogs

A significant advancement in the derivatization of minocycline has been the synthesis of 9-aminomethylminocycline and its analogs. This modification introduces a methylene (B1212753) spacer between the C9 position and the amino group, providing a new point for chemical elaboration.

The synthesis of 9-aminomethylminocycline can be achieved through an initial amidomethylation of minocycline using N-hydroxymethylphthalimide, followed by the deprotection of the resulting phthalimide (B116566) with methylamine (B109427) to yield the free amine. nih.gov This primary amine serves as a versatile reactive moiety for further modifications. nih.gov A variety of analogs have been prepared from this intermediate, including simple alkylamines, amides, carbamates, ureas, and heterocycles, through techniques such as direct reductive alkylation of the corresponding 9-formylminocycline intermediate. nih.gov One notable derivative, 9-neopentylaminomethylminocycline, also known as omadacycline, was identified through this synthetic exploration. nih.gov A patent also describes the synthesis of 9-aminomethyl substituted minocycline compounds. google.com

Exploration of Aminomethylcycline (AMC) Scaffolds

The development of aminomethylcyclines (AMCs) represents a significant advancement in tetracycline research. Synthesized from minocycline, these novel derivatives are characterized by the incorporation of an aminomethyl group at the C9 position. researchgate.net The primary goal behind the creation of AMC scaffolds was to design new antibiotics that could circumvent known tetracycline resistance mechanisms. uconn.edubohrium.com

Researchers synthesized a series of C9-position derivatives of minocycline to investigate their in vitro activity against various Gram-positive bacterial strains. These strains possessed well-characterized resistance mechanisms, including ribosomal protection (Tet M) and efflux (Tet K and Tet L). uconn.edubohrium.com A number of the synthesized AMCs demonstrated potent in vitro activity, with minimum inhibitory concentration (MIC) values ranging from ≤0.06 to 2.0 μg/ml against these resistant strains. uconn.edubohrium.com This level of activity was significantly greater than that of comparator antibiotics, which had MICs in the range of 16 to 64 μg/ml. uconn.edubohrium.com

The AMC derivatives proved effective against bacteria resistant to tetracyclines by both major mechanisms. bohrium.com This research identified the AMCs as a novel class of antibiotics evolved from the tetracycline structure, exhibiting potent activity against challenging tetracycline-resistant Gram-positive pathogens. uconn.edu One of the most promising compounds to emerge from this exploration is 9-neopentylaminomethylminocycline, also known as omadacycline, which has advanced into clinical development. uconn.edubohrium.com The primary mechanism of action for omadacycline was confirmed to be the inhibition of bacterial protein synthesis. nih.gov

Table 1: Activity of Select Aminomethylcyclines (AMCs)

| Compound | Modification at C9 | Observed In Vitro Activity |

|---|---|---|

| Omadacycline | Neopentylaminomethyl | Potent activity (MIC ≤0.06 to 2.0 μg/ml) against tetracycline-resistant Gram-positive strains. uconn.edubohrium.com |

| Generic AMC Derivatives | Various Aminomethyl Groups | Active against bacteria with both efflux and ribosomal protection resistance mechanisms. bohrium.com |

Creation of Novel 9-Substituted Minocycline Compounds

The synthesis of 9-substituted minocycline compounds typically begins with the parent molecule, minocycline. A general synthetic route involves the nitration of minocycline using sulfuric acid and sodium nitrate (B79036) to produce 9-nitrominocycline. This intermediate is then subjected to reduction, for example, through treatment with hydrogen gas and a platinum catalyst, to yield the key intermediate, 9-amino minocycline. google.com

Once 9-amino minocycline is obtained, it serves as a versatile scaffold for a wide array of chemical derivatizations at the C9 position. google.com For instance, treatment with HONO can convert the 9-amino group into a diazonium salt, which can then be subjected to various subsequent reactions to introduce different functionalities. google.com

Another common approach involves the direct reaction of the 9-amino group. A number of 9-acylamino and 9-sulfonylamino derivatives of minocycline have been synthesized for structure-activity relationship (SAR) studies. nih.gov These modifications have led to compounds with improved antibacterial activity, particularly against tetracycline- and minocycline-resistant Gram-positive pathogens. nih.gov Furthermore, organocatalyzed reactions, such as the proline-catalyzed three-component Mannich reaction, have been successfully employed to introduce alkylamino side chains at the C9 position, demonstrating a mild and novel synthetic route to further derivatize this class of compounds. scielo.org.za

Table 2: Examples of Synthetic Pathways for 9-Substituted Minocycline

| Starting Material | Key Reagents/Reaction | Intermediate/Product | Reference |

|---|---|---|---|

| Minocycline | Sulfuric acid, Sodium nitrate | 9-Nitrominocycline | google.com |

| 9-Nitrominocycline | H2, Platinum catalyst | 9-Amino minocycline | google.com |

| 9-Amino minocycline | Acyl chlorides or Sulfonyl chlorides | 9-Acylamino or 9-Sulfonylamino minocycline derivatives | nih.gov |

| 9-Amino minocycline | Proline, Aldehydes, Ketones (Mannich Reaction) | C9-alkylamino substituted minocycline derivatives | scielo.org.za |

Pentacyclic Analogs and C9 Substitutions

Expanding beyond the traditional tetracyclic scaffold, researchers have developed a novel class of "pentacyclines." These analogs feature an additional benzene (B151609) ring (the E-ring) fused linearly to the C8 and C9 carbons of the D-ring of the tetracycline structure. acs.org This unique pentacyclic scaffold not only creates a new molecular architecture but also provides additional sites for chemical derivatization. acs.org

The rationale behind this approach is that the "northwest" portion of the tetracycline molecule, including the D-ring, does not directly interact with the bacterial ribosome. Therefore, modifications in this region, such as the addition of an E-ring and subsequent substitutions, are less likely to disrupt the essential binding required for antibacterial activity. acs.org This strategy has emerged as a promising avenue for improving potency and pharmacological properties. acs.org

Within this pentacyclic framework, substitutions at the C9 position have been explored. For example, a set of 9-amino-pentacycline analogs were prepared to investigate their structure-activity relationships. acs.org The synthesis of these complex molecules is a multi-step process, starting from precursors like 5-bromonaphthalide to build the D-E ring system, which is then coupled with the rest of the tetracycline core structure. acs.org The exploration of these pentacyclic analogs, including variations at C7, C8, C9, and C10, has led to the identification of compounds with potent in vitro and in vivo activity, particularly against Gram-positive organisms. nih.gov

Purity and Yield Optimization in this compound Synthesis

Achieving high purity and yield is a critical aspect of the chemical synthesis of this compound and its derivatives. Optimization strategies focus on several key areas of the manufacturing process, from the selection of starting materials and reagents to the purification of the final product. rsc.org

One approach to improving the synthesis of minocycline hydrochloride involves avoiding the use of expensive and potentially contaminating heavy metal catalysts, such as palladium on carbon, which are common in traditional hydrogenation processes. google.com Alternative methods and catalysts, like rhodium on carbon, are employed in specific hydrogenation steps. google.com The selection of the synthetic route itself is crucial; shorter reaction pathways with fewer steps are generally preferred as they can reduce the potential for side reactions and the generation of difficult-to-remove impurities. google.comgoogle.com

Mechanistic Investigations of 9 Amino Minocycline Hydrochloride

Molecular Mechanisms of Action Beyond Classical Antibiosis

The therapeutic effects of 9-amino minocycline (B592863) hydrochloride and its parent compound are not limited to their antibacterial action. They encompass a range of non-antibiotic biological activities mediated by interactions with various molecular pathways.

The foundational mechanism of action for 9-amino minocycline hydrochloride, like all tetracyclines, is the inhibition of bacterial protein synthesis. nih.govresearchgate.net This process is highly specific to prokaryotic cells. The compound enters bacterial cells through passive diffusion and active transport. patsnap.com Once inside, it binds to the 30S ribosomal subunit, a critical component of the bacterial machinery for translating messenger RNA (mRNA) into proteins. patsnap.comwikipedia.orgdrugbank.commedchemexpress.com

This binding event physically obstructs the attachment of aminoacyl-tRNA (transfer RNA) to the acceptor (A) site on the mRNA-ribosome complex. patsnap.comscielo.org.zanih.gov By preventing the binding of tRNA, which is responsible for delivering the correct amino acids to the growing polypeptide chain, the elongation of the protein is effectively halted. patsnap.comnih.gov This disruption of protein production results in a bacteriostatic effect, meaning the bacteria are unable to grow or replicate, ultimately leading to the suppression of the infection. patsnap.comwikipedia.org The modifications at the C9 position on the tetracycline (B611298) structure can allow for more efficient interaction with the ribosome and provide potent activity. frontiersin.org

Beyond its role as an antibiotic, this compound and its parent compound, minocycline, exhibit a remarkable spectrum of non-antibiotic activities, including anti-inflammatory, anti-apoptotic, and neuroprotective effects. nih.govwikipedia.orgnih.govresearchgate.net These properties are attributed to the molecule's ability to modulate various cellular and molecular pathways independent of its interaction with bacterial ribosomes. researchgate.netnih.gov

One key area of non-antibiotic action is the inhibition of several key enzymes. Minocycline has been shown to inhibit matrix metalloproteinases (MMPs) and poly(ADP-ribose) polymerase-1 (PARP1). wikipedia.org It also indirectly inhibits inducible nitric oxide synthase (iNOS), which contributes to its anti-inflammatory effects. wikipedia.orgnih.gov

Recent studies have highlighted specific activities for the 9-amino derivative. A conjugate of a dendrimer with 9-amino-minocycline was shown to suppress the production of inflammatory cytokines like TNF-α and reduce oxidative stress by inhibiting nitric oxide (NO) production. nih.govsemanticscholar.org Furthermore, 9-aminominocycline (B1505792) (9-AMN) was identified as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an enzyme critical for viral replication, demonstrating a novel antiviral potential distinct from its antibacterial function. researchgate.netpcom.edu This inhibition of PLpro's proteolytic and deubiquitinase activities occurred with an IC50 value of 4.15 µM and 4.55 µM, respectively. pcom.edu

| Biological Activity | Associated Molecular Target/Pathway | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of microglial activation; reduced production of pro-inflammatory cytokines (e.g., TNF-α); inhibition of inducible nitric oxide synthase (iNOS). | nih.govpatsnap.comsemanticscholar.org |

| Antiapoptotic | Inhibition of caspase activation; stabilization of mitochondrial membrane; regulation of Bcl-2 family proteins. | nih.govwikipedia.orgnih.gov |

| Neuroprotection | Inhibition of apoptosis, microglial activation, and p38 MAPK activation. | wikipedia.orgnih.govnih.gov |

| Enzyme Inhibition | Inhibition of matrix metalloproteinases (MMPs), PARP1, and SARS-CoV-2 PLpro. | wikipedia.orgpcom.edu |

| Antioxidant | Suppression of nitric oxide (NO) production. | nih.govsemanticscholar.org |

Cellular and Subcellular Targets

The diverse biological effects of this compound are a direct result of its interaction with specific targets at the cellular and subcellular levels, particularly within eukaryotic cells.

A key feature of tetracycline antibiotics, including this compound, is their selectivity for prokaryotic ribosomes over eukaryotic ribosomes. nih.govnih.gov Bacterial ribosomes consist of 30S and 50S subunits, while eukaryotic ribosomes are larger, composed of 40S and 60S subunits. nih.govnih.gov The structural differences between these ribosomal types are significant enough that the binding affinity of tetracyclines for the eukaryotic 40S subunit is much lower than for the prokaryotic 30S subunit. This selectivity is the fundamental reason why these antibiotics can target bacteria with minimal impact on protein synthesis in human cells, forming the basis of their therapeutic utility.

Mitochondria are central targets in the non-antibiotic actions of minocycline and its derivatives. Research has demonstrated that minocycline can directly target mitochondria to inhibit cell death pathways. nih.gov A primary mechanism is the stabilization of the mitochondrial membrane, which prevents the release of pro-apoptotic factors into the cytoplasm. nih.gov Specifically, minocycline has been shown to inhibit the mitochondrial release of cytochrome c and another pro-apoptotic protein, Smac/DIABLO. nih.govnih.govpnas.orgjneurosci.org By preserving mitochondrial integrity and preventing the leakage of these factors, the compound effectively halts downstream apoptotic signaling.

However, some in vitro studies have indicated that under certain conditions, such as in a potassium chloride-based medium, minocycline can impair mitochondrial functions. nih.gov These effects include triggering mitochondrial swelling, depolarization, and a decrease in respiration, suggesting that the compound's interaction with mitochondria can be complex and context-dependent. nih.gov

A significant component of the anti-apoptotic and neuroprotective effects of minocycline and its derivatives is the direct inhibition of caspases, a family of proteases that are the primary executioners of apoptosis. nih.gov Studies have shown that minocycline can inhibit the activation of multiple caspases, including key initiator and effector caspases.

The compound has been documented to effectively inhibit the activation of caspase-1, caspase-3, caspase-8, and caspase-9. nih.govnih.govdiabetesjournals.org By preventing the activation of initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), minocycline blocks the apoptotic signal at an early stage. nih.govnih.gov Inhibition of the executioner caspase-3 prevents the final steps of cell dismantling. nih.govdiabetesjournals.org Furthermore, minocycline influences other proteins in the apoptotic cascade, such as upregulating the anti-apoptotic protein Bcl-2 and reducing the cleavage of Bid, a pro-apoptotic member of the Bcl-2 family. nih.gov It also increases the ratio of XIAP (X-linked inhibitor of apoptosis protein) to its antagonist, Smac/DIABLO, further tilting the cellular balance towards survival. nih.gov

| Apoptotic Target | Effect of Minocycline/Derivatives | Reference |

|---|---|---|

| Caspase-1 | Inhibition of activation | nih.govdiabetesjournals.org |

| Caspase-3 | Inhibition of activation | nih.govnih.govdiabetesjournals.org |

| Caspase-8 | Inhibition of activation | nih.gov |

| Caspase-9 | Inhibition of activation | nih.govnih.gov |

| Cytochrome c | Inhibition of mitochondrial release | nih.govnih.govnih.govjneurosci.org |

| Smac/DIABLO | Inhibition of mitochondrial release | nih.govnih.govpnas.org |

| Bcl-2 | Upregulation of expression | nih.gov |

| Bid | Reduction of cleavage/activation | nih.govnih.gov |

Modulation of Microglial Cell Activity

This compound, a derivative of the tetracycline antibiotic minocycline, has demonstrated significant immunomodulatory and neuroprotective effects, largely attributed to its ability to modulate microglial cell activity. researchgate.netsemanticscholar.org Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and response to injury and disease. diabetesjournals.orgnih.gov In pathological conditions, microglia can become activated, a state that can be both beneficial and detrimental. Research indicates that this compound can influence this activation process.

Studies have shown that minocycline, the parent compound of this compound, can inhibit the proliferation and activation of microglia. diabetesjournals.orgnih.gov This inhibition is a key component of its neuroprotective effects observed in various models of neurodegeneration. diabetesjournals.org For instance, in a rodent model of diabetic retinopathy, minocycline treatment reduced the activation of microglia. diabetesjournals.org Furthermore, in a rat model exhibiting spontaneous neurodegeneration, chronic treatment with minocycline altered microglial morphology, reduced the formation of microglial clusters, and attenuated dopaminergic cell death. nih.gov A mechanistic study is underway to determine if the antihypertensive effects of minocycline are associated with a decrease in activated microglia in central nervous system autonomic regions, which will be assessed by changes in PET and MRI imaging. clinicaltrials.gov

| Study Focus | Model System | Key Findings on Microglial Modulation | Reference |

| Neuroprotection | Rodent model of diabetic retinopathy | Minocycline reduced microglial activation. | diabetesjournals.org |

| Neurodegeneration | Zitter mutant rat | Chronic minocycline altered microglial morphology and reduced cluster formation. | nih.gov |

| Targeted Delivery | In vitro | Dendrimer-9-amino-minocycline conjugate targeted activated microglia and suppressed inflammatory responses. | researchgate.netsemanticscholar.org |

| Hypertension | Human clinical trial (ongoing) | Investigating the link between minocycline's antihypertensive effect and reduced microglial activation in the CNS. | clinicaltrials.gov |

Inflammatory Pathway Modulation

The therapeutic potential of this compound extends to its ability to modulate various inflammatory pathways. This modulation is central to its anti-inflammatory and neuroprotective properties.

A significant aspect of the anti-inflammatory action of this compound involves the downregulation of pro-inflammatory cytokine production. nih.govnih.gov Cytokines are signaling proteins that mediate and regulate immunity and inflammation.

Research has consistently shown that minocycline, the parent compound, can reduce the expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). diabetesjournals.orgnih.gov In a model of diabetic retinopathy, minocycline treatment led to a 50% reduction in TNF-α mRNA levels and a 40% reduction in IL-1β mRNA levels. diabetesjournals.org Similarly, in a rat model of neurodegeneration, chronic minocycline administration reduced the expression of IL-1β in the midbrain. nih.gov A dendrimer-9-amino-minocycline conjugate has also been shown to suppress the production of inflammatory cytokines like TNF-α. semanticscholar.org This downregulation of pro-inflammatory cytokines is a critical mechanism by which this compound exerts its anti-inflammatory effects. nih.gov

| Cytokine | Model System | Effect of Minocycline/9-Amino Minocycline | Reference |

| TNF-α | Rodent model of diabetic retinopathy | 50% reduction in mRNA levels | diabetesjournals.org |

| IL-1β | Rodent model of diabetic retinopathy | 40% reduction in mRNA levels | diabetesjournals.org |

| IL-1β | Zitter mutant rat midbrain | Reduced expression | nih.gov |

| TNF-α | In vitro (Dendrimer conjugate) | Suppressed production | semanticscholar.org |

This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. google.com Dysregulation of MMPs is implicated in various pathological conditions, including neuroinflammation, tumor invasion, and arthritis. google.com

Studies have demonstrated that minocycline is a potent inhibitor of MMPs, particularly MMP-9. brieflands.comnih.gov In vitro studies have shown a dose-dependent inhibition of MMP-9 activity by minocycline, with an IC50 value of 10.7 µM. brieflands.com This was found to be more potent than tetracycline and doxycycline (B596269). brieflands.com In the context of cancer, minocycline has been shown to inhibit the expression of MMPs released by bone tumor cells and to suppress the invasion and migration of ovarian cancer cells by inhibiting MMP-2 and MMP-9. semanticscholar.orgbiomol.com Furthermore, minocycline exhibits anti-tumor activity in glioma by inhibiting membrane type 1 matrix metalloproteinase (MT1-MMP). chemodex.com The ability of this compound to inhibit MMPs contributes to its therapeutic potential in diseases characterized by excessive tissue remodeling and inflammation. google.com

| MMP Type | Context | Effect of Minocycline/9-Amino Minocycline | Reference |

| MMP-9 | In vitro | IC50 of 10.7 µM | brieflands.com |

| MMP-9 | Stroke models | Downregulation and reduced release | nih.gov |

| MMP-2, MMP-9 | Ovarian cancer cell lines | Inhibition | biomol.com |

| MT1-MMP | Glioma | Inhibition | chemodex.com |

The anti-inflammatory effects of this compound also involve the regulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. In models of glioblastoma, minocycline has been shown to downregulate COX-2. semanticscholar.org The combined use of a COX-2 inhibitor and minocycline has shown promising inhibitory effects on the metastasis of breast cancer, suggesting a synergistic relationship. semanticscholar.org

This compound can also modulate inflammatory pathways by impacting nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a signaling molecule with diverse physiological roles, but its overproduction by inducible nitric oxide synthase (iNOS) can contribute to inflammation and cellular damage.

Minocycline has been shown to indirectly inhibit iNOS. wikipedia.org Studies have demonstrated that minocycline can inhibit the production of iNOS in articular chondrocytes. drugbank.com In a rat model of neurodegeneration, increased expression of iNOS was observed, and treatment with minocycline was shown to have anti-inflammatory effects. nih.gov Furthermore, a dendrimer-9-amino-minocycline conjugate was found to reduce oxidative stress by suppressing NO production. semanticscholar.org By regulating the NOS pathway, this compound can mitigate the detrimental effects of excessive NO production in inflammatory conditions. nih.gov

| Enzyme | Model System/Context | Effect of Minocycline/9-Amino Minocycline | Reference |

| iNOS | Articular chondrocytes | Inhibition of production | drugbank.com |

| iNOS | Neurodegeneration model | Implicated in pathology, minocycline has anti-inflammatory effects | nih.gov |

| NO Production | In vitro (Dendrimer conjugate) | Suppression | semanticscholar.org |

Antioxidant and Free Radical Scavenging Properties

Beyond its anti-inflammatory effects, this compound possesses direct antioxidant and free radical scavenging properties. chemodex.comnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage in numerous diseases.

Minocycline has been shown to be a direct and specific scavenger of peroxynitrite, a potent and damaging reactive oxygen species. nih.gov This scavenging action protects against protein nitration, a marker of oxidative and nitrative stress. nih.gov Studies have shown that minocycline can protect cells from peroxynitrite-induced death. nih.gov In addition to its direct scavenging activity, minocycline can also enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase. nih.govnih.gov A dendrimer-9-amino-minocycline conjugate has also been shown to reduce oxidative stress. semanticscholar.org These antioxidant properties contribute significantly to the neuroprotective and therapeutic effects of this compound.

| Antioxidant Mechanism | Key Finding | Reference |

| Peroxynitrite Scavenging | Direct and specific scavenging, protecting against protein nitration and cell death. | nih.gov |

| Superoxide Dismutase (SOD) | Minocycline can increase SOD activity. | nih.govnih.gov |

| General Oxidative Stress | A dendrimer-9-amino-minocycline conjugate reduces oxidative stress. | semanticscholar.org |

Preclinical Efficacy Studies of 9 Amino Minocycline Hydrochloride and Its Derivatives

Evaluation in Bacterial Infection Models

The antibacterial efficacy of 9-amino minocycline (B592863) and its derivatives has been assessed against a wide range of bacterial pathogens, including those resistant to conventional tetracyclines.

9-Amino minocycline hydrochloride demonstrates a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria. cymitquimica.comresearchgate.netresearchgate.net Its mechanism of action, similar to other tetracyclines, involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. cymitquimica.com The primary action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria. hres.ca

Derivatives of 9-amino minocycline have also shown potent antibacterial activity. researchgate.netresearchgate.net For instance, certain synthesized hybrids of 9-amino minocycline have demonstrated notable potency against various Gram-positive and Gram-negative bacteria when compared to the parent compound, minocycline. researchgate.net

A significant area of research has been the evaluation of 9-amino minocycline and its derivatives against bacteria that have developed resistance to older tetracyclines. cymitquimica.comnih.gov Studies have shown that modifications at the 9-position of minocycline can lead to enhanced antibacterial action and increased efficacy against various resistant species. researchgate.net

For example, many 9-sulfonylamino derivatives of minocycline have exhibited improved antibacterial activity against a number of tetracycline- and minocycline-resistant Gram-positive pathogens. nih.gov Furthermore, 9-amino minocycline has been investigated as a potential adjuvant to overcome tigecycline (B611373) resistance in Escherichia coli. nih.gov

Tetracyclines as a class are effective against atypical pathogens, which lack a traditional cell wall and are thus not susceptible to many common antibiotics like beta-lactams. binasss.sa.cr These antimicrobials work by interfering with intracellular bacterial protein synthesis. binasss.sa.cr Minocycline hydrochloride is indicated for the treatment of infections caused by rickettsiae, such as Rocky Mountain spotted fever and Q fever. nih.gov While specific studies on this compound against these exact atypical pathogens are not detailed in the provided results, its parent compound's efficacy suggests a potential spectrum of activity.

Preclinical data indicates the activity of minocycline and its derivatives against several specific bacterial species of clinical importance.

Staphylococcus aureus : Minocycline is active against a wide range of gram-positive bacteria, including methicillin-sensitive and-resistant strains of Staphylococcus aureus. nih.gov Omadacycline (B609740), a semi-synthetic derivative of minocycline, has shown potent activity against S. aureus, with low minimum inhibitory concentrations (MICs) regardless of methicillin (B1676495) susceptibility. d-nb.info

Streptococcus pneumoniae : Upper respiratory tract infections caused by Streptococcus pneumoniae are an indication for minocycline hydrochloride, provided the strains are susceptible. nih.govfda.gov Omadacycline is also highly active against S. pneumoniae, including penicillin-resistant isolates. d-nb.info

Propionibacterium acnes : While not explicitly detailed for this compound in the provided results, its parent compound, minocycline, is known for its use in treating acne, a condition associated with Propionibacterium acnes.

Table 1: In Vitro Activity of Minocycline and a Derivative against Selected Bacterial Species

| Compound | Bacterial Species | MIC50/MIC90 (mg/L) | Susceptibility (%) | Source |

|---|---|---|---|---|

| Minocycline | Acinetobacter baumannii-Acinetobacter calcoaceticus species complex | 0.25/8 | 85.7 | nih.gov |

| Minocycline | Stenotrophomonas maltophilia | 0.5/2 | 99.5 | nih.gov |

| Omadacycline | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.12/0.25 | 98.5 | d-nb.info |

| Omadacycline | Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.12/0.12 | 100.0 | d-nb.info |

| Omadacycline | Streptococcus pneumoniae | 0.06/0.06 | >90.6 | d-nb.info |

Neuroprotective Effects in Disease Models

Beyond its antimicrobial properties, minocycline, the parent compound of this compound, has been extensively studied for its neuroprotective effects in various models of neurological injury. These effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.gov

Ischemia Models : In animal models of focal cerebral ischemia, minocycline has been shown to increase the viability of neurons and decrease the volume of infarcts. researchgate.net The proposed mechanisms for these neuroprotective effects include the inhibition of microglial activation, reduction of inflammatory cytokines, and anti-apoptotic actions. researchgate.netnih.gov Studies using positron emission tomography (PET) in rat models of middle cerebral artery occlusion (MCAO) have visualized the neuroprotective effects of minocycline, showing it can preserve neurons in areas affected by severe hypoxic injury. thno.org

Traumatic Brain Injury (TBI) Models : Minocycline has demonstrated efficacy in preclinical models of TBI. nih.gov It is known to inhibit multiple proteins that contribute to brain injury, including metalloproteinases, caspases, and calpain. nih.govnih.gov In rat models of TBI, minocycline has been found to reduce microglial activation and attenuate myelin loss. brieflands.complos.org Some studies suggest that minocycline's ability to inhibit matrix metalloproteinase-9 (MMP-9) is a key part of its protective effect in TBI. oamjms.eu

Table 2: Summary of Neuroprotective Effects of Minocycline in Preclinical Models

| Disease Model | Observed Effects | Proposed Mechanisms | Source |

|---|---|---|---|

| Focal Cerebral Ischemia | Increased neuronal viability, decreased infarct volume | Anti-inflammatory, anti-apoptotic, inhibition of microglial activation | researchgate.net |

| Traumatic Brain Injury (TBI) | Reduced microglial activation, attenuated myelin loss | Inhibition of metalloproteinases (e.g., MMP-9), anti-inflammatory effects | nih.govplos.orgoamjms.eu |

Efficacy in Neurodegenerative Disease Models

Minocycline has been investigated in various animal models of neurodegenerative diseases, demonstrating a capacity to mitigate disease progression by targeting shared pathological mechanisms like neuroinflammation, apoptosis, and protein misfolding. nih.govnih.gov

Parkinson's Disease (PD): Minocycline has demonstrated neuroprotective properties in multiple mouse models of Parkinson's disease, including those induced by MPTP, paraquat (B189505), and in Parkin null mice. nih.govacs.org Its protective effects are linked to the inhibition of microglial activation and dopaminergic neurodegeneration. nih.govacs.org

Huntington's Disease (HD): Preclinical studies in the R6/2 mouse model of Huntington's disease have shown that minocycline can delay disease progression, inhibit cell death, and extend survival. jneurosci.orgpnas.org The mechanism is thought to involve the inhibition of mitochondrial cell death pathways, including the release of mediators like cytochrome c. jneurosci.orgpnas.org However, some conflicting studies have reported no significant beneficial effects on behavioral abnormalities or the aggregation of mutant huntingtin protein. researchgate.net

Amyotrophic Lateral Sclerosis (ALS): In mouse models of ALS expressing mutant superoxide (B77818) dismutase (SOD1), such as the SOD1G37R and G93A models, minocycline administration delayed the onset of motor neuron degeneration and muscle strength decline, and increased longevity. researchgate.netnih.gov These effects were associated with reduced microglial activation in the spinal cord. researchgate.netnih.gov The compound was also found to inhibit cytochrome c release in an animal model of ALS. biomol.com

Multiple Sclerosis (MS): Minocycline has shown considerable promise in animal models of multiple sclerosis, most notably the experimental autoimmune encephalomyelitis (EAE) model. nih.govmdpi.com In various EAE models, minocycline treatment delayed disease onset, reduced clinical severity, inhibited microglial activation, and decreased T cell infiltration into the central nervous system. mdpi.comnih.gov

Table 1: Summary of Minocycline Efficacy in Neurodegenerative Disease Models

| Disease Model | Key Findings | References |

|---|---|---|

| Alzheimer's Disease (APP-tg mice, htau mice) | Reduced Aβ deposition; Decreased aggregated tau. | nih.gov |

| Parkinson's Disease (MPTP, paraquat models) | Inhibited microglial activation; Prevented dopaminergic neurodegeneration. | nih.govacs.org |

| Huntington's Disease (R6/2 mice) | Delayed disease progression; Inhibited mitochondrial cell death pathways. Some conflicting results exist. | jneurosci.orgpnas.orgresearchgate.net |

| Amyotrophic Lateral Sclerosis (SOD1G37R mice) | Delayed motor neuron degeneration; Increased longevity; Attenuated microglial activation. | researchgate.netnih.gov |

| Multiple Sclerosis (EAE model) | Reduced disease severity; Decreased CNS inflammation and T cell infiltration. | nih.govmdpi.com |

Impact on Protein Misfolding and Aggregation

A common feature of many neurodegenerative disorders is the accumulation of misfolded and aggregated proteins. nih.govnih.gov Minocycline has been shown to interfere with this process.

Research indicates that minocycline can directly inhibit the formation of amyloid-beta fibrils in vitro. nih.gov Furthermore, in animal models, it has been effective in reducing the aggregation of both tau protein and mutant huntingtin. nih.govresearchgate.net The proposed mechanism involves the formation of polar interactions and hydrogen bonds between the tetracycline (B611298) structure and the amyloidogenic proteins. nih.gov By reducing the aggregation of these key proteins, minocycline may disrupt a central pathological process in diseases like Alzheimer's and Huntington's. nih.gov

Anti-Inflammatory Applications

The anti-inflammatory properties of minocycline, independent of its antibiotic function, have been leveraged in preclinical models of various inflammatory and autoimmune diseases. nih.govresearchgate.net These effects are often attributed to its ability to inhibit microglial activation, down-regulate pro-inflammatory mediators, and inhibit matrix metalloproteinases (MMPs). nih.govnih.gov

Research in Rheumatoid Arthritis and Inflammatory Bowel Disease Models

Rheumatoid Arthritis (RA): The therapeutic potential of minocycline in RA is linked to its ability to inhibit collagenase activity. nih.gov In adjuvant arthritis models in rats, tetracyclines were found to reduce collagenase activity within the inflamed tissue. nih.gov

Inflammatory Bowel Disease (IBD): In experimental models of colitis in both mice and rats, minocycline has demonstrated a significant intestinal anti-inflammatory effect. nih.govmdpi.com These beneficial effects were associated with a reduction in the expression of inducible nitric oxide synthase (iNOS) and MMPs in the intestinal tissue. nih.gov

Studies in Periodontitis and Dermatitis

Periodontitis: Minocycline has been shown to be effective in managing subgingival microorganisms and reducing the progression of periodontal disease. nih.govmdpi.comnih.gov When used as an adjunct to scaling and root planing, it leads to improved gingival health and marked, long-lasting reductions in bacterial counts, including spirochetes. nih.gov Its efficacy is also linked to the stimulation of osteoblastic cells and an increase in mineralized bone matrix. ugr.es

Dermatitis: The effectiveness of minocycline in cutaneous inflammation has been evaluated in various studies. nih.govmdpi.com It has been reported to reduce neutrophil chemotaxis and attenuate pro-inflammatory processes in epidermal keratinocytes. nih.gov

Effects on Allergic Asthma

In animal models of allergic asthma, minocycline has been shown to protect against asthma-associated inflammation. nih.gov Studies in mice demonstrated that it can suppress ongoing IgE responses in a dose-dependent and isotype-specific manner. nih.gov This effect was associated with a reduction in the Th2 cytokine IL-4. nih.gov Research suggests that minocycline interferes with the T cell receptor-NF-κB-GATA-3-IL-4 axis, providing a mechanism for its modulatory effects on allergic inflammation. nih.gov

Table 2: Summary of Minocycline Efficacy in Inflammatory Disease Models

| Disease Model | Key Findings | References |

|---|---|---|

| Rheumatoid Arthritis (Adjuvant arthritis model) | Reduced collagenase activity in inflamed tissue. | nih.gov |

| Inflammatory Bowel Disease (Colitis models) | Reduced intestinal inflammation; Decreased iNOS and MMP expression. | nih.govmdpi.com |

| Periodontitis | Improved gingival health; Reduced subgingival bacterial counts. | nih.govnih.gov |

| Dermatitis | Reduced neutrophil chemotaxis; Attenuated pro-inflammatory processes. | nih.gov |

| Allergic Asthma (OVA-sensitized mice) | Suppressed IgE production; Reduced IL-4 levels. | nih.govnih.gov |

Investigations in Oncology Models

Minocycline and its derivatives have been investigated for their potential anti-cancer properties, which are distinct from their antimicrobial effects. nih.govgoogle.com

Research has shown that minocycline can inhibit tumor growth, invasion, and metastasis in both in vitro and in vivo models. nih.govnih.gov A key mechanism is the inhibition of matrix metalloproteinases (MMPs), such as MMP-9, which are crucial for the degradation of the extracellular matrix during tumor invasion. nih.gov In breast and ovarian cancer cells, minocycline has been shown to prevent NF-κB activation, which in turn inhibits MMP-9 expression. nih.gov

Furthermore, minocycline exhibits anti-angiogenic properties, partly through the suppression of HIF-1α protein translation. nih.gov It has also been found to activate cell autophagy, which can enhance the antitumor activity of other chemotherapeutic agents like cisplatin (B142131) in larynx carcinoma cells. nih.gov In glioblastoma models, minocycline has been shown to induce cell death, in some cases through the activation of the PI3K/Akt signaling pathway. nih.gov Studies have also explored the potential of 9-aminomethyl substituted minocycline compounds for treating various cancers, including solid tumors like carcinomas and sarcomas. google.com A study focusing on breast cancer brain metastases found that minocycline hydrochloride was the most promising among several tested drugs at preventing tumor cell migration and disruption of the blood-brain barrier. nih.gov

Inhibition of Malignant Cell Growth and Tumor Metastasis

The therapeutic potential of this compound and its derivatives in oncology is an emerging area of research, with preclinical studies highlighting their ability to impede the growth and spread of malignant cells. While much of the foundational research has been conducted on its parent compound, minocycline, specific investigations into its derivatives are beginning to reveal enhanced and targeted activities.

Minocycline itself has demonstrated broad anti-cancer effects across various cancer types, including ovarian, breast, glioma, and colorectal cancer. nih.gov Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), halting the cell cycle, and suppressing the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. nih.govnih.gov Minocycline has been shown to inhibit the invasion and pulmonary metastasis of cancer cells both in laboratory cell cultures and in animal models. nih.gov

A significant pathway targeted by minocycline is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govsemanticscholar.org By inhibiting NF-κB activation, minocycline can reduce the production of inflammatory cytokines like tumor necrosis factor-α (TNF-α) and Interleukin-6 (IL-6), which are known to promote tumor growth and progression. nih.govsemanticscholar.org Furthermore, studies have identified that minocycline can directly bind to and inhibit the activity of LYN, a type of Src family kinase. ijbs.com This action leads to the inactivation of STAT3, a signal transducer and activator of transcription, which subsequently suppresses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. ijbs.com

A notable derivative, the hydroxyl-G6 PAMAM dendrimer-9-amino-minocycline conjugate, referred to as D-mino, has shown promise in overcoming some of the limitations of the parent drug. nih.gov This conjugate demonstrates rapid uptake by cells, leading to increased intracellular availability of the active compound. nih.gov Preclinical findings indicate that D-mino effectively suppresses the production of inflammatory cytokines like TNF-α and reduces oxidative stress by inhibiting nitric oxide (NO) production, offering a targeted approach for treating neurological disorders and potentially cancer. nih.gov

Another derivative, N-acetyl-9-aminominocycline, has been identified as a metabolite of the glycylcycline antibiotic Tigecycline. itmedicalteam.pl The specific anticancer activities of this metabolite are a subject of ongoing investigation.

Interactive Table: Mechanisms of Malignant Cell Growth and Metastasis Inhibition

| Compound/Derivative | Cancer Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Minocycline | Breast Cancer | Inhibited osseous metastasis. nih.gov | Decreased tumor-derived MMP-9 and VEGF expression. nih.gov |

| Minocycline | Ovarian Cancer | Suppressed invasion, migration, and adhesion. semanticscholar.org | Inhibition of IL-6 and the NF-κB pathway. semanticscholar.org |

| Minocycline | Colorectal Cancer | Inhibited metastasis in vitro and in vivo. ijbs.com | Binds and inhibits LYN, leading to STAT3 inactivation and EMT suppression. ijbs.com |

Synergy with Other Anticancer Agents

A key strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. Preclinical studies have shown that minocycline, the parent of 9-aminominocycline (B1505792), exhibits synergistic effects when combined with conventional chemotherapeutic agents. This suggests a potential role for its derivatives in combination regimens.

The rationale for combining drugs is to target multiple cancer-promoting pathways simultaneously, which can lead to a greater therapeutic effect than the sum of the individual drugs. researchgate.net This approach can also allow for the use of lower doses of each drug, potentially reducing toxicity and minimizing the development of drug resistance. researchgate.net

One notable example is the combination of minocycline and irinotecan (B1672180), a topoisomerase inhibitor used against metastatic cancers. nih.gov Research has demonstrated that minocycline enhances the anticancer activity of irinotecan against platinum-resistant ovarian cancer cells. nih.gov The synergy is achieved through a dual mechanism: minocycline reduces the expression of tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair, thereby preventing the cancer cells from repairing the DNA damage caused by irinotecan. nih.gov Simultaneously, the combination mitigates the secretion of tumor-promoting and pro-inflammatory cytokines like vascular endothelial growth factor (VEGF) and IL-8. nih.gov

Another study demonstrated that the combined use of minocycline and celecoxib, a COX-2 inhibitor, resulted in greater inhibitory effects on the bone metastasis of breast cancer than when either drug was used alone. nih.gov This enhanced effect was attributed to an increase in tumor-cell death and a decrease in the expression of MMP-9 and VEGF. nih.gov

While direct studies on the synergistic effects of 9-aminominocycline hydrochloride are still emerging, the proven synergy of its parent compound provides a strong basis for future investigations into its potential in combination cancer therapies.

Interactive Table: Synergistic Effects of Minocycline with Anticancer Agents

| Combination | Cancer Model | Outcome | Mechanism of Synergy |

|---|---|---|---|

| Minocycline + Irinotecan | Platinum-Resistant Ovarian Cancer | Synergistic enhancement of cancer cell death; reduced micrometastases. nih.gov | Minocycline reduces Tdp1 expression, inhibiting DNA repair. The combination mitigates the secretion of VEGF and IL-8. nih.gov |

Renal Protective Effects

The potential for drugs to cause kidney damage is a significant concern in clinical practice. A systematic review of studies on minocycline has indicated that it possesses cytoprotective properties that may extend to the kidneys. nih.gov These protective effects are attributed to several mechanisms, including anti-apoptotic, free-radical scavenging, and anti-inflammatory actions, as well as positive effects on mitochondrial function and the inhibition of matrix metalloproteinases. nih.gov

The development and progression of many kidney diseases involve factors such as apoptosis, oxidative stress, mitochondrial dysfunction, and inflammation. nih.gov Minocycline's ability to counteract these processes suggests its potential to mitigate renal malfunction. nih.gov While these findings are based on the parent compound, they provide a strong indication that 9-aminominocycline hydrochloride and its derivatives could also exhibit renal protective qualities. However, direct preclinical or clinical studies focusing specifically on the renal effects of 9-aminominocycline hydrochloride are needed to confirm this potential. The toxicological profiles of human metabolites of related compounds, such as N-acetyl-9-aminominocycline (a metabolite of tigecycline), have not been fully evaluated. pfizer.ca

Pharmacological Investigations of 9 Amino Minocycline Hydrochloride

Binding Interactions and Ligand Dynamics

Molecular Docking and Spectroscopic Analysis of Protein Binding (e.g., Trypsin)

The interaction between minocycline (B592863) hydrochloride, a parent compound to 9-amino minocycline hydrochloride, and the protein trypsin has been investigated using molecular docking and various spectroscopic techniques. nih.govresearchgate.net These studies provide insights into the binding mechanisms that may be relevant to its 9-amino derivative.

Molecular docking simulations have shown that minocycline hydrochloride can stably bind to trypsin. nih.govresearchgate.net The primary forces driving this interaction are hydrogen bonds and van der Waals forces, with minor contributions from hydrophobic interactions. nih.gov Specifically, hydrogen bonds have been identified between minocycline hydrochloride and the amino acid residues CYS700, HIS682, and TYR681 in trypsin. nih.gov

Spectroscopic analyses, including fluorescence, synchronous fluorescence, and three-dimensional fluorescence spectroscopy, have further elucidated the binding process. nih.govresearchgate.net Fluorescence quenching experiments indicate that minocycline hydrochloride can cause a static quenching of trypsin's intrinsic fluorescence, suggesting the formation of a stable complex. researchgate.netresearchgate.net Synchronous fluorescence spectroscopy has revealed that the binding occurs near tryptophan residues within the protein, leading to changes in their microenvironment. nih.govresearchgate.net

Conformation Changes Upon Ligand Binding

The binding of minocycline hydrochloride to trypsin induces noticeable conformational changes in the protein's secondary structure. nih.govresearchgate.net Ultraviolet (UV) spectroscopy has demonstrated a red shift in the maximum absorption peak of trypsin upon the addition of minocycline hydrochloride, which is indicative of a change in the protein's conformation. nih.govmdpi.com This is further supported by three-dimensional fluorescence spectroscopy, which shows that the microenvironment of the protein is altered upon ligand binding. nih.govmdpi.com

Circular dichroism (CD) analysis has confirmed that minocycline hydrochloride can indeed change the secondary structure of trypsin. nih.govmdpi.com The results from these spectroscopic methods collectively suggest that the interaction between the ligand and protein is not a simple lock-and-key mechanism but involves a dynamic process of induced fit, where the protein's structure adapts to accommodate the binding of the small molecule. nih.govmdpi.com

Relationship between Chemical Modifications and Pharmacological Activity

Structure-Activity Relationship (SAR) Studies of Aminomethylcyclines

Structure-activity relationship (SAR) studies of aminomethylcyclines, a class of tetracycline (B611298) derivatives that includes this compound, have been crucial in understanding how chemical modifications influence their antibacterial properties. nih.govasm.org These studies have shown that the tetracycline scaffold can be divided into an upper modifiable region (positions C5-C9) and a lower non-modifiable region. mdpi.comyoutube.com Modifications at the C2 position are possible but often lead to a decrease in potency, while any alteration to the C1-C4, C10-C12, C-11a, and C-12a positions generally results in a negative impact on antibacterial action. nih.gov

The development of aminomethylcyclines was driven by the need to overcome common tetracycline resistance mechanisms, namely efflux pumps and ribosomal protection. nih.govasm.org The addition of an aminomethyl group at the C9 position of minocycline was a key strategy in this effort. mdpi.com This modification has been shown to enhance the compound's ability to combat bacteria that are resistant to older tetracyclines. nih.govasm.org

Impact of C9 Position Modifications on Efficacy and Potency

Modifications at the C9 position of the tetracycline D-ring are particularly significant for improving efficacy and potency. rsc.org The introduction of substituents at this position can lead to extended interactions with the bacterial ribosome, the target of tetracycline antibiotics. rsc.org This enhanced binding is a key factor in overcoming ribosomal protection, a major mechanism of resistance. nih.gov

For instance, the development of third-generation tetracyclines like tigecycline (B611373) and omadacycline (B609740), which feature bulky substituents at the C9 position, has demonstrated the success of this strategy. nih.govrsc.org These modifications create a steric hindrance that prevents the drug from being expelled by bacterial efflux pumps. nih.gov The aminomethyl group at the C9 position, as seen in this compound and its derivatives, also contributes to improved pharmacokinetic properties, such as the potential for oral bioavailability. nih.gov The nature of the substituent on the aminomethyl side chain is critical; for example, a simple methyl substitution can significantly improve activity against resistant organisms. nih.gov

Influence of Side Chains on Antimicrobial Activity

The characteristics of the side chains attached to the aminomethyl group at the C9 position have a profound effect on the antimicrobial activity of aminomethylcyclines. nih.govsci-hub.se Research has shown that lipophilic alkyl or benzylic substituents on the aminomethyl side chain generally lead to the lowest minimum inhibitory concentrations (MICs) against both efflux and ribosomal protection-mediated resistant strains. nih.govsci-hub.se

Conversely, increasing the polarity or introducing charged moieties on the side chain tends to decrease antibacterial activity. sci-hub.se Acyl derivatives, such as amides and carbamates, also generally exhibit poorer activity against resistant bacteria compared to alkyl derivatives. nih.gov The length of the alkyl side chain is also a critical factor; chains with more than five carbons can lead to increased plasma protein binding, which negatively impacts in vivo activity. nih.gov

Advanced Analytical Techniques for 9 Amino Minocycline Hydrochloride Research

Chromatographic Methods for Quantification and Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, quantification, and purity assessment of 9-Amino minocycline (B592863) hydrochloride.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of robust HPLC methods is fundamental for the accurate analysis of 9-Amino minocycline hydrochloride. These methods are meticulously validated to ensure they meet stringent criteria for accuracy, precision, linearity, and sensitivity.

Several studies have focused on developing and validating HPLC methods for minocycline and its related substances, which are applicable to this compound. For instance, a reverse-phase HPLC (RP-HPLC) method was developed for the quantitative estimation of minocycline hydrochloride in dosage forms. tsijournals.comtsijournals.com This method utilized an Inertsil ODS 3V C18 column with a mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer. tsijournals.comtsijournals.com The method demonstrated linearity over a concentration range of 100 to 900 µg/mL. tsijournals.comtsijournals.com The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.816 µg/mL and 2.474 µg/mL, respectively, highlighting the method's sensitivity. tsijournals.comtsijournals.comresearchgate.net

Another HPLC-MS/MS method was developed for the determination of minocycline in human plasma and urine, showcasing the versatility of HPLC in complex biological matrices. nih.gov This method employed a Waters XBridge BEH C18 column with a gradient elution. nih.gov The validation of these methods ensures their reliability for routine analysis and in clinical studies. nih.gov

Table 1: HPLC Method Parameters for Minocycline Analysis

| Parameter | Method 1 | Method 2 |

| Column | Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5 µm) tsijournals.comtsijournals.com | Waters XBridge BEH C18 (50 x 4.6 mm ID, 5 μm) nih.gov |

| Mobile Phase | Acetonitrile: Phosphate buffer (25:75 v/v) tsijournals.comtsijournals.com | Water with 5 mM ammonium (B1175870) formate (B1220265) (pH 2.5) and Methanol (B129727) with 5 mM ammonium formate nih.gov |

| Flow Rate | 0.5 mL/min tsijournals.comtsijournals.com | Gradient elution nih.gov |

| Detection | UV at 280 nm tsijournals.comtsijournals.com | MS/MS nih.gov |

| Linearity Range | 100 - 900 µg/mL tsijournals.comtsijournals.com | 0.05 - 30 mg/L (plasma), 0.1 - 30 mg/L (urine) nih.gov |

| LOD | 0.816 µg/mL tsijournals.comtsijournals.com | Not specified |

| LOQ | 2.474 µg/mL tsijournals.comtsijournals.com | Not specified |

Use of UV Detection in HPLC Analysis

UV detection is a commonly employed and robust technique in the HPLC analysis of this compound and related tetracyclines. The chromophoric nature of the tetracycline (B611298) structure allows for sensitive detection at specific wavelengths.

In the developed RP-HPLC method for minocycline hydrochloride, the eluents were detected at a wavelength of 280 nm. tsijournals.comtsijournals.com This wavelength is often chosen for the analysis of tetracyclines due to their strong absorbance in this region. researchgate.netcore.ac.ukgoogle.com The use of UV detection provides a reliable and cost-effective means for quantifying the compound and assessing its purity by monitoring for the presence of impurities that also absorb at this wavelength. core.ac.uk The specificity of the method can be enhanced by comparing the retention time and UV spectrum of the analyte with that of a reference standard.

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for elucidating the molecular structure and studying the physicochemical properties of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For minocycline hydrochloride, distinctive IR peaks have been identified at 1664, 1617, 1583, 1510, 1460, and other frequencies, which correspond to the various functional groups within the molecule. researchgate.net Although a specific FTIR spectrum for this compound is not detailed in the provided results, the technique is undoubtedly applicable for its characterization, allowing for the identification of the additional amino group and other structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR spectra of minocycline derivatives show characteristic peaks corresponding to aromatic protons and protons in the tetracycline core. scielo.org.zaresearchgate.net For instance, in a study involving Mannich reactions on 9-amino minocycline, the ¹H NMR spectra of the resulting products were recorded on 400 or 600 MHz instruments, revealing complex multiplets in various regions of the spectrum. scielo.org.za These spectra are crucial for confirming the success of chemical modifications at the 9-position.

¹³C NMR spectroscopy further complements the structural analysis by providing information on the carbon skeleton. The ¹³C CP/MAS spectra of minocycline hydrochloride polymorphs have been used to identify signals from different carbon nuclei, aiding in the differentiation of polymorphs. researchgate.net For this compound, ¹³C NMR would be instrumental in confirming the presence and position of the amino group on the aromatic ring.

Table 2: Representative ¹H NMR Data for a Minocycline Derivative

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) | Reference |

| 7.93-7.90 | m | Aromatic Proton | scielo.org.za |

| 7.80-7.78 | m | Aromatic Protons | scielo.org.za |

| 4.85-4.79 | m | CH | scielo.org.za |

| 3.04-2.95 | m | N(CH₃)₂ | scielo.org.za |

| 2.35-2.32 | m | CH₃ | scielo.org.za |

UV-Vis Spectroscopy in Binding Studies

UV-Vis spectroscopy is a valuable technique for studying the interactions between molecules, such as the binding of a drug to a protein. Changes in the UV-Vis absorption spectrum of a molecule upon interaction with another can provide insights into the nature of the binding.

In a study investigating the interaction between minocycline hydrochloride and trypsin, UV-Vis spectroscopy was used to monitor changes in the protein's conformation upon binding to the drug. nih.gov An increase in the concentration of minocycline hydrochloride caused a red shift in the maximum absorption peak of trypsin, indicating that the binding event altered the microenvironment of the amino acid residues in the protein. nih.gov This technique can be similarly applied to study the binding characteristics of this compound with various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic applications. nih.govresearchgate.net

Fluorescence and Synchronous Fluorescence Spectroscopy in Protein Interactions

Fluorescence spectroscopy is a pivotal technique for investigating the binding of small molecules like tetracycline derivatives to proteins. While specific studies on this compound are limited, research on its parent compound, minocycline hydrochloride, provides significant insights into the potential applications of this technique.

Studies on the interaction between minocycline hydrochloride (MC) and trypsin (TRP), a model protease, demonstrate the utility of fluorescence methods. nih.govnih.gov The intrinsic fluorescence of proteins, primarily from amino acid residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe), is sensitive to the local microenvironment. nih.gov When a small molecule binds to a protein, it can cause a quenching (decrease) of this fluorescence.

In the case of MC and trypsin, the fluorescence intensity of trypsin decreased as the concentration of MC increased, indicating an interaction. nih.govresearchgate.net The mechanism of this quenching was determined to be static, meaning it results from the formation of a non-fluorescent complex between the fluorophore (trypsin) and the quencher (MC). nih.govresearchgate.net

Synchronous Fluorescence Spectroscopy (SFS) offers enhanced selectivity and simplifies complex spectra by simultaneously scanning both the excitation and emission monochromators at a constant wavelength interval (Δλ). nih.govresearchgate.net This technique can selectively provide information about the microenvironment of tyrosine or tryptophan residues by setting Δλ to 15 nm or 60 nm, respectively. nih.gov When applied to the minocycline hydrochloride-trypsin system, SFS revealed that the fluorescence of tryptophan residues was quenched, indicating that MC binds near these residues and alters their microenvironment. nih.govnih.govresearchgate.net This alteration suggests a change in the secondary structure of the protein upon binding. nih.govnih.gov

Key Findings from Spectroscopic Analysis of Minocycline-Trypsin Interaction

| Parameter | Observation | Implication | Reference |

| Fluorescence Quenching | Fluorescence intensity of trypsin decreased with increasing minocycline concentration. | Interaction and complex formation between minocycline and trypsin. | nih.govresearchgate.net |

| Quenching Mechanism | Static quenching, confirmed by the Stern-Volmer equation. | Formation of a ground-state complex. | nih.gov |

| Synchronous Fluorescence (Δλ = 60 nm) | Quenching of tryptophan fluorescence. | Minocycline binds in the vicinity of tryptophan residues. | nih.govnih.gov |

| Microenvironment Change | Three-dimensional fluorescence spectra showed changes. | Minocycline binding alters the conformation and secondary structure of trypsin. | nih.govresearchgate.net |

Circular Dichroism (CD) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of proteins in solution. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The far-UV CD spectrum (typically 200-260 nm) provides information on the protein's secondary structural elements like α-helices, β-sheets, and random coils. nih.govspringernature.com

This technique has been instrumental in confirming the conformational changes in proteins upon interaction with minocycline hydrochloride. nih.gov In studies with trypsin, the CD spectrum showed a characteristic negative peak around 208 nm, which is typical for proteins with significant β-sheet content. mdpi.com Upon the addition of minocycline hydrochloride, the intensity of this negative peak decreased, providing direct evidence that the binding of the molecule induces a change in the secondary structure of trypsin. mdpi.com

Analysis of the CD data allows for the quantification of the percentage of different secondary structure elements. The interaction with minocycline hydrochloride was found to alter the relative proportions of α-helix and β-sheet structures in trypsin, confirming the conformational changes suggested by fluorescence spectroscopy. nih.govmdpi.com

Changes in Trypsin Secondary Structure upon Minocycline Binding

| Secondary Structure | Before Minocycline Addition | After Minocycline Addition | Reference |

| α-Helix | Data not specified | Data not specified (but change observed) | mdpi.com |

| β-Sheet | Predominant structure | Content changed | mdpi.com |

Mass Spectrometry for Structural Elucidation (e.g., LCMS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LCMS or LC-MS/MS), is an indispensable tool for the structural elucidation, identification, and quantification of this compound and its derivatives. wur.nl LCMS provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) of the compound, offering high specificity and sensitivity. nih.gov

In synthetic chemistry, LCMS is routinely used to confirm the successful synthesis of target compounds. For instance, in a patented synthesis method, the formation of this compound was confirmed by mass spectrometry, which detected the protonated molecule [M+H]⁺ at an m/z of 473. google.com

Furthermore, LCMS is crucial for characterizing the products of subsequent reactions involving this compound. In the development of novel tetracycline antibiotics, this compound was used as a starting material in Mannich reactions. scielo.org.za The resulting products were purified and characterized using LCMS, with high-resolution mass spectrometry (HRMS) providing exact mass data to confirm their elemental composition. scielo.org.za For example, a derivative was identified with a calculated m/z for [M+H]⁺ of 635.2712 and an experimentally found value of 635.2724. scielo.org.za Similarly, in the synthesis of tigecycline (B611373) precursors from this compound, LCMS was used to identify an intermediate with an [M+H]⁺ of 549. google.com

LCMS Data for this compound and Related Compounds

| Compound | Analytical Context | Ion | Observed m/z | Reference |

| This compound | Synthesis confirmation | [M+H]⁺ | 473 | google.com |

| 9-Chloro acetylamino Minocycline HCl | Synthesis intermediate | [M+H]⁺ | 549 | google.com |

| 9-[(Benzylamino)-methyl]-minocycline | Derivative synthesis | [M+H]⁺ | 577 | google.com |